2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C25H21N3O4 and its molecular weight is 427.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has highlighted the synthesis of pyrazoline and pyrazole derivatives bearing similarities to the mentioned compound, emphasizing their significant antibacterial and antifungal activities. For instance, the synthesis of new pyrazoline derivatives showed promising performance against organisms like E. coli and P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Anti-inflammatory, Antioxidant, and Antimicrobial Properties
Further investigations into spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have unveiled compounds with high antimicrobial activity against certain strains like S. aureus, alongside compounds exhibiting superior anti-inflammatory effects compared to reference drugs such as diclofenac, and high antioxidant activity. This research suggests the compound's framework can be adapted to create therapeutics with dual or triple action mechanisms, offering a multifaceted approach to tackling diseases (Mandzyuk et al., 2020).
Photochemical and Photophysical Studies
The compound's framework serves as a basis for understanding the photochemical and photophysical behaviors of related spiro[indoline-oxazine] derivatives. Studies on the photodegradation of similar compounds under UV light have provided insights into their stability and degradation pathways, which are crucial for applications in photochromic materials and molecular switches (Baillet et al., 1993).
Ultrasound-Promoted Syntheses
Research on the ultrasound-promoted synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives demonstrates an innovative approach to chemical synthesis, offering enhanced rates and yields. Such methodologies not only streamline the production of complex molecules but also open new avenues for green chemistry applications (Wang et al., 2012).
Germicidal UV Source Indicator
The exploration of spirooxazine and spiropyran derivatives for germicidal UV source indication presents a practical application in monitoring UV sterilization processes. The study on these compounds, when hosted in polymers like poly(methyl methacrylate) (PMMA), underlines the importance of temperature in their photochromic behavior and suggests potential for low-cost UV indicators (Bonefacino et al., 2013).
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially altering the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-30-22-12-11-15(13-23(22)31-2)19-14-20-16-7-3-6-10-21(16)32-25(28(20)27-19)17-8-4-5-9-18(17)26-24(25)29/h3-13,20H,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBKREWQDDYHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35C6=CC=CC=C6NC5=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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